Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride
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Overview
Description
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.1 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride typically involves the chloromethylation of pyridine derivatives followed by esterification. One common method involves the reaction of 2-pyridineacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield the ester . The chloromethyl group is introduced using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The ester group can undergo hydrolysis to release the active pyridine derivative, which can interact with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-(bromomethyl)pyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-(6-(hydroxymethyl)pyridin-2-yl)acetate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 2-(6-(methoxymethyl)pyridin-2-yl)acetate: Contains a methoxymethyl group instead of chloromethyl.
Uniqueness
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride is unique due to its specific reactivity and the presence of both chloromethyl and ester functional groups, which allow for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-7-3-2-4-8(6-10)11-7;/h2-4H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUNWFONUOWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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